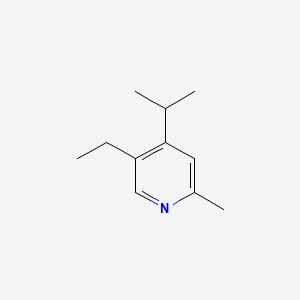

![molecular formula C8H14Cl2N2 B566383 4-[2-(Methylamino)ethyl]pyridine dihydrochloride CAS No. 101252-40-8](/img/structure/B566383.png)

4-[2-(Methylamino)ethyl]pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

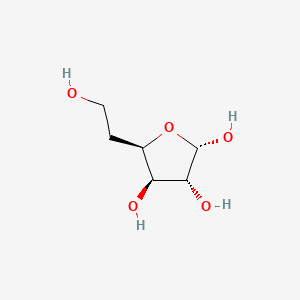

“4-[2-(Methylamino)ethyl]pyridine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 . It is a pyridine substituted by a 2-(methylamino)ethyl group at position 2 . This compound can be used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H12N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7,9H,2,5H2,1H3 . The exact mass of the molecule is 136.100048391 g/mol .

Chemical Reactions Analysis

“this compound” can be used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate . It can also be used to prepare 5-azaoxindoles via homolytic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 136.19 g/mol . The compound has a predicted boiling point of 230.8±15.0 °C and a predicted density of 0.967±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Synthesis of Tetrahydropyridines : Utilized in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This method allows for the creation of tetrahydropyridines with excellent yields and complete regioselectivity, highlighting its potential in creating complex organic structures (Zhu et al., 2003).

- Development of Heterocyclic Compounds : Involved in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the versatility of pyridine derivatives in constructing complex heterocyclic frameworks with potential applications in various fields, including pharmaceuticals and agrochemicals (Bakhite et al., 2005).

Medicinal Chemistry and Biological Studies

- Anti-Cancer Activity : A heterocyclic compound synthesized from 4-[2-(Methylamino)ethyl]pyridine dihydrochloride showed significant in vitro anti-cancer activity against human gastric cancer cell lines, suggesting its potential as a lead compound in the development of new cancer therapies (Liu et al., 2019).

- Analgesic Properties Optimization : Chemical modification of the pyridine moiety in certain molecules, including displacement of the methyl group, was explored as a method to optimize analgesic properties. This research indicates the potential for derivatives of this compound to serve as templates for developing new analgesic drugs (Ukrainets et al., 2015).

Material Science and Luminescence

- Luminescent Properties : Studies on CdII complexes of derivatives of this compound have shown promising luminescent properties, which could be utilized in the development of new materials for optoelectronic applications (Fan et al., 2004).

Chemical Sensors

- Transition Metal Ion Sensing : Derivatives of this compound have been employed in the synthesis of chemosensors with high selectivity and sensitivity for detecting transition metal ions, such as Cu2+. This application is crucial in environmental monitoring and biomedical diagnostics (Gosavi-Mirkute et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, also known as Betahistine, is the histamine receptor . This compound is a histamine-like antivertigo drug used for treating symptoms associated with Ménière’s disease . It is thought to reduce symptoms through its actions on histamine receptors .

Mode of Action

Betahistine interacts with histamine receptors, acting as a weak histamine H1 receptor agonist and potent histamine H3 receptor antagonist . This interaction with histamine receptors is thought to reduce symptoms associated with Ménière’s disease .

Biochemical Pathways

It is known that the compound’s interaction with histamine receptors plays a crucial role in its therapeutic effects .

Pharmacokinetics

Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of Betahistine . The pharmacokinetic parameters such as C max, AUC 0–t, AUC 0–∞, T max, and T half are calculated for each subject from concentrations of 2-PAA in plasma .

Result of Action

The molecular and cellular effects of Betahistine’s action primarily result in a reduction of symptoms of vertigo and, to a lesser extent, tinnitus . More recent evidence casts doubt on its efficacy .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-2-pyridin-4-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-5-2-8-3-6-10-7-4-8;;/h3-4,6-7,9H,2,5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZYBOCTDVWOKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=NC=C1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716629 |

Source

|

| Record name | N-Methyl-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101252-40-8 |

Source

|

| Record name | N-Methyl-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

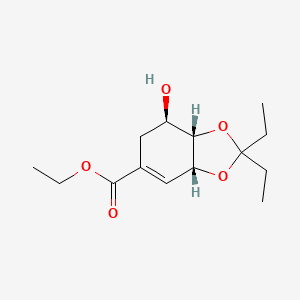

![7-Ethyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B566318.png)

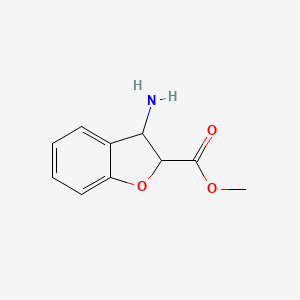

![4-[3-[3-Carboxy-5-hydroxy-1-[2,5-di(potassiosulfo)phenyl]-1H-pyrazol-4-yl]-2-propen-1-ylidene]-5-oxo-1-[2,5-di(potassiosulfo)phenyl]-2-pyrazoline-3-carboxylic acid](/img/structure/B566320.png)

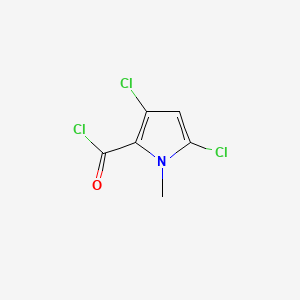

![9-[(E)-hex-4-enoyl]-4,4a,6,8-tetrahydroxy-2-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1-one](/img/structure/B566322.png)